molecular formula C7H10O4 B041789 Dimethyl glutaconate CAS No. 5164-76-1

Dimethyl glutaconate

Cat. No. B041789
CAS RN: 5164-76-1
M. Wt: 158.15 g/mol
InChI Key: SKCGFFOFYXLNCG-ONEGZZNKSA-N
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Description

Synthesis Analysis

The synthesis of dimethyl glutaconate and its derivatives has been explored through various methods, including Vilsmeier addition and oxidation processes. For instance, substituted glutaconaldehyde derivatives have been synthesized via Vilsmeier addition to specific alkynes, leading to a range of pentamethinium salts, which represent a pathway to glutaconaldehyde derivatives (Nolte, Schäfer, & Reichardt, 1991). Another method involves the oxidation of dimethyl glutaconate to produce dimethyl 2-oxoglutaconate in improved yields, highlighting an efficient synthesis route (Berkman, 2001).

Molecular Structure Analysis

The molecular structure of dimethyl glutaconate derivatives has been elucidated through various analytical techniques, including spectral analysis and crystal structure determination. Studies have detailed the structural elucidation of these compounds, revealing insights into their molecular configurations and the impact of different substitutions on their structure (Filippakis, Leiserowitz, & Schmidt, 1967).

Chemical Reactions and Properties

Dimethyl glutaconate undergoes various chemical reactions, including base-catalyzed [3 + 3] and [3 + 2 + 1] annulation-aerobic oxidative benzannulations, leading to the formation of substituted benzenes under mild, metal-free conditions (Diallo et al., 2012). Additionally, the reactivity of dimethyl glutaconate in electrochemical fluorination has been studied, demonstrating its potential for synthesizing monofluoro derivatives (Ilayaraja, Radhakrishnan, & Renganathan, 2010).

Scientific Research Applications

  • Chemical Synthesis and Organic Reactions : Dimethyl 2-oxoglutaconate is useful in Doebner-von Miller-type annulations, quinoline synthesis, and as a potential dienophile (Berkman, 2001). Additionally, it is involved in the base-catalyzed [3 + 3] aerobic oxidative aromatization of unsaturated carbonyl compounds, efficiently synthesizing substituted benzenes under mild, metal-free conditions (Diallo et al., 2012).

  • Medical Applications : In the medical field, calcium gluconate or magnesium sulfate combined with dimethyl sulfoxide shows efficacy in slowing the progression of hydrofluoric acid burns and enhancing tissue recovery (Seyb et al., 1995). Additionally, post-traumatic dimethyl fumarate treatment can improve neurological outcomes and reduce brain tissue loss after traumatic brain injury (Krämer et al., 2017).

  • Diabetes Treatment : Dimethyl glutaconate enhances the insulinotropic action of GLP-1 in fed anaesthetized rats, indicating potential use in non-insulin-dependent diabetes treatment (Cancelas et al., 2001).

  • Veterinary Applications : In veterinary medicine, zinc gluconate combined with dimethyl sulphoxide (DMSO) is an effective method for chemical neutering in canine males (Soto et al., 2009).

  • Neuroprotection : Dimethyl Sulfoxide (DMSO) protects against excitotoxic death in hippocampal neurons, suggesting potential use in treating excitotoxic neurodegenerative conditions (Lu & Mattson, 2001).

  • Pharmaceutical Formulations : A nonaqueous glucagon formulation involving dimethyl glutaconate shows excellent stability, making it suitable for infusion pump systems (Newswanger et al., 2015).

  • Ophthalmology : Dimethylfumarate increases the antioxidant capability of human retinal pigment epithelium without direct antioxidant supplementation (Nelson et al., 1999).

  • Research Trends : The top 100 cited articles on dimethyl fumarate show a shift in research focus from chemistry to neurosciences/neurology, highlighting the evolving applications of this compound (García-Fernández et al., 2021).

  • Endocrinology : DMSO may stimulate increased glucocorticoid secretion in rats, contributing to its anti-inflammatory effect (Allen & Allen, 1975).

  • Mitochondrial Integrity : Exposure to DMSO can cause mitochondrial impairment in astrocytes, affecting cell viability and glial glutamate transporter expression (Yuan et al., 2014).

properties

IUPAC Name

dimethyl (E)-pent-2-enedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-10-6(8)4-3-5-7(9)11-2/h3-4H,5H2,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKCGFFOFYXLNCG-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl glutaconate

CAS RN

5164-76-1
Record name Dimethyl-pent-2-enedioate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.210.011
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
148
Citations
D Dar'in, G Kantin, O Bakulina, R Žalubovskis… - …, 2019 - thieme-connect.com
… coupling of the latter with commercially available dimethyl glutaconate (sold as a ~6.7:1 … to excellent yields over two steps (from dimethyl glutaconate) predominantly in the E-configured …
Number of citations: 6 www.thieme-connect.com
L Li, JJ Chen, XL Kan, L Zhang… - European Journal of …, 2015 - Wiley Online Library
… α,β-unsaturated carbonyl compounds 1 and dimethyl glutaconate (2, Scheme 1, path A).8 On … -position or carbonyl carbon, and dimethyl glutaconate 2 followed by an intramolecular aza-…
GJ Leotta III, LE Overman… - The Journal of Organic …, 1994 - ACS Publications
… 3c Herein we report that treatment of dimethyl glutaconate (1) with Grignard reagents in the presence of catalytic Cul and excess TMSCI affords the corresponding 3-substituted …
Number of citations: 18 pubs.acs.org
A Diallo, YL Zhao, H Wang, SS Li, CQ Ren, Q Liu - Organic letters, 2012 - ACS Publications
… of the reaction was investigated by the reaction of dimethyl glutaconate 2 with selected α,β-… of the enone moiety, reacted smoothly with dimethyl glutaconate 2 to give the corresponding …
Number of citations: 42 pubs.acs.org
L Li, YL Zhao, H Wang, YJ Li, X Xu, Q Liu - Chemical Communications, 2014 - pubs.rsc.org
… In the present study, initially, the model reaction of N-aryl-cinnamoylacetamide 1a with dimethyl glutaconate 2a was examined carefully to optimize the reaction conditions (Table 1). …
Number of citations: 32 pubs.rsc.org
ME Jung, M Kiankarimi - The Journal of Organic Chemistry, 1995 - ACS Publications
… Treatment of this bromoalkene with tributylstannane under normalconditions (AIBN, PhH, 78 C) afforded not the expected cyclopropane derivative but rather dimethyl glutaconate (8) in …
Number of citations: 17 pubs.acs.org
PR Nandaluru, GJ Bodwell - Organic letters, 2012 - ACS Publications
… In its original form, an electron-deficient diene such as 7 (the product of a reaction between salicylaldehyde (5) and dimethyl glutaconate (6)) was reacted with an enamine, eg 8, to …
Number of citations: 66 pubs.acs.org
C Berkman - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
… Preparative Methods: dimethyl 2-oxoglutaconate (1) has been known since 1946, when it was prepared in low yield by the oxidation of dimethyl glutaconate. Although the preparation …
Number of citations: 0 onlinelibrary.wiley.com
GJ Bodwell, Z Pi, IR Pottie - Synlett, 1999 - thieme-connect.com
… The reactions of dimethyl glutaconate 3 with aldehydes 4a-c each resulted in the complete consumption of the reactants and the formation of intractable materials. Some simple mem…
Number of citations: 32 www.thieme-connect.com
TABBH Polyethylene - Citeseer
… The desired monomer 3 was prepared in three simple steps from commercially available, inexpensive dimethyl glutaconate. However, its polymerization with A stalled, presumably due …
Number of citations: 2 citeseerx.ist.psu.edu

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